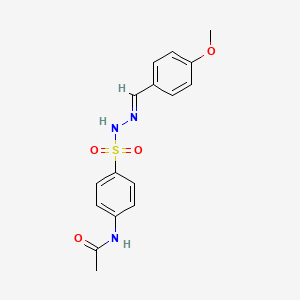

N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide

Description

Properties

CAS No. |

5448-92-0 |

|---|---|

Molecular Formula |

C16H17N3O4S |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

N-[4-[[(E)-(4-methoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide |

InChI |

InChI=1S/C16H17N3O4S/c1-12(20)18-14-5-9-16(10-6-14)24(21,22)19-17-11-13-3-7-15(23-2)8-4-13/h3-11,19H,1-2H3,(H,18,20)/b17-11+ |

InChI Key |

NZKDTENZNUIZTQ-GZTJUZNOSA-N |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OC |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OC |

solubility |

23.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-(4-(hydrazinylsulfonyl)phenyl)acetamide

- Starting material: 4-acetamidobenzenesulfonyl chloride.

- Reagent: Hydrazine hydrate (1.2 mL) dissolved in butanol (5 mL).

- Conditions: The sulfonyl chloride is treated with hydrazine hydrate under stirring at 15–20°C.

- Reaction time: Approximately 3 hours heating, followed by cooling to room temperature.

- Work-up: The reaction mixture is poured onto ice water, precipitate filtered, washed with cold water, and dried.

- Purification: Crystallization from ethanol.

- Characterization: Melting point ~186°C; IR bands at 1369 cm⁻¹ and 1152 cm⁻¹ (S=O), 1686 cm⁻¹ (C=O), 3240 cm⁻¹ (N-H) confirm functional groups.

Formation of this compound

- Reactants: N-(4-(hydrazinylsulfonyl)phenyl)acetamide (0.01 mole) and 4-methoxybenzaldehyde (0.01 mole).

- Solvent: Absolute ethanol (15 mL).

- Catalyst: 2-3 drops of glacial acetic acid.

- Reaction conditions: Reflux for 3 hours.

- Monitoring: Thin-layer chromatography (TLC) using hexane:ethyl acetate (8:2) as eluent.

- Isolation: The reaction mixture is poured into cold water, precipitate filtered, dried, and recrystallized from a suitable solvent.

- Yield: Typically high (around 82-90% for similar hydrazones).

- Characterization: IR bands at ~1685 cm⁻¹ (C=N), 1345 cm⁻¹ and 1162 cm⁻¹ (S=O), 1659 cm⁻¹ (C=O), and 3268 cm⁻¹ (N-H); ¹H NMR signals include a singlet at ~8.77 ppm for the azomethine proton (-CH=N-), aromatic protons between 7.7-7.8 ppm, and methyl protons at ~2.07 ppm.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) | Key Characterization Data |

|---|---|---|---|---|---|

| 1 | 4-acetamidobenzenesulfonyl chloride + hydrazine hydrate | Stirring at 15-20°C, 3 h heating | N-(4-(hydrazinylsulfonyl)phenyl)acetamide | ~85 | M.P. 186°C; IR: S=O (1369, 1152 cm⁻¹), C=O (1686 cm⁻¹) |

| 2 | N-(4-(hydrazinylsulfonyl)phenyl)acetamide + 4-methoxybenzaldehyde + acetic acid | Reflux in ethanol, 3 h | This compound | 82-90 | IR: C=N (1685 cm⁻¹), S=O (1345, 1162 cm⁻¹), N-H (3268 cm⁻¹); ¹H NMR: -CH=N- (8.77 ppm) |

Research Findings and Analytical Data

- The hydrazino sulfonyl acetamide intermediate is crucial for the formation of the hydrazone linkage.

- The condensation with 4-methoxybenzaldehyde proceeds smoothly under reflux in ethanol with acetic acid catalysis, yielding the Schiff base hydrazone.

- The reaction progress is effectively monitored by TLC, ensuring completion and purity.

- Spectroscopic data (IR, ¹H NMR) confirm the formation of the hydrazone functional group and retention of sulfonyl and acetamide moieties.

- Melting points and yields are consistent with literature values for similar compounds, indicating reproducibility and reliability of the method.

Additional Notes on Preparation

- The temperature control during hydrazine addition is critical to avoid side reactions.

- The use of absolute ethanol and glacial acetic acid facilitates the condensation reaction by promoting imine formation.

- Recrystallization solvents can be optimized depending on the purity and solubility of the product.

- The method is adaptable to various substituted benzaldehydes, allowing structural diversification of hydrazone derivatives.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Recent studies have indicated that N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of colorectal cancer cells in vitro. Molecular docking analyses revealed that it interacts with specific targets involved in cancer progression, suggesting its potential as a lead compound for further development .

Antimicrobial Properties

The compound also displays promising antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

-

Data Table: Antimicrobial Activity

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Candida albicans 64 µg/mL

Biological Evaluation

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

-

ADME Findings :

- Absorption : High solubility in DMSO indicates good absorption potential.

- Distribution : LogP value of approximately 3.51 suggests favorable lipophilicity for membrane permeability.

- Metabolism : Studies indicate that it undergoes metabolic transformations primarily through cytochrome P450 enzymes.

Mechanism of Action

The mechanism of action of N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. The compound can modulate the expression of genes related to oxidative stress and inflammatory responses, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s uniqueness lies in its 4-methoxybenzylidene hydrazino-sulfonylphenyl architecture. Below is a comparative analysis with structurally similar derivatives:

Pharmacological Activity Insights

- Anti-hypernociceptive Activity: Compound 36 (N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide) demonstrated significant anti-inflammatory pain relief, attributed to the sulfamoyl group’s electron-withdrawing nature, which may enhance receptor binding .

- Analgesic Activity : Piperazinyl-substituted analogs (e.g., Compound 35) showed potency comparable to paracetamol, suggesting that bulky substituents (e.g., piperazine vs. methoxybenzylidene) modulate activity .

- Antimicrobial Potential: The simpler analog 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide exhibited antimicrobial properties, likely due to the amide and thioether groups facilitating membrane disruption .

Structural and Crystallographic Insights

- Hydrogen Bonding : N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide’s crystal structure is stabilized by N—H···O and C—H···O interactions, enhancing thermal stability and solubility .

Critical Analysis of Divergent Data

- Contradictions in Activity : While piperazinyl and diethylsulfamoyl analogs () show strong analgesic/anti-inflammatory effects, the antimicrobial activity of simpler methoxyphenyl derivatives () suggests divergent structure-activity relationships. The target compound’s hydrazine-sulfonyl combination may bridge these functionalities.

- Synthetic Challenges : highlights tautomerism in triazole derivatives, which complicates purification. Similar issues may arise in the target compound’s synthesis if cyclization occurs .

Biological Activity

N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide is a hydrazone derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is , and it features a unique structure comprising a hydrazine moiety linked to a sulfonyl group and an acetamide group. The presence of the methoxybenzylidene group may enhance its biological properties by influencing solubility and interaction with biological targets.

Synthesis

The synthesis typically involves a condensation reaction between a hydrazine derivative and an appropriate aldehyde. This method allows for modifications that can enhance biological activity. The general reaction can be represented as follows:

Antimicrobial Activity

Research indicates that compounds within the hydrazone class, including this compound, exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to possess potent antibacterial effects, making them promising candidates for developing new antibiotics .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity | Reference |

|---|---|---|

| Sulfanilamide | Antibacterial | |

| N-(4-((2-(4-Methylbenzylidene)hydrazino)sulfonyl)phenyl)acetamide | Moderate activity |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, supported by increased levels of caspase-3 activity .

Table 2: Anticancer Activity Data

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules such as proteins and nucleic acids. Molecular docking studies suggest that the compound may bind to specific enzymes or receptors, inhibiting their function and thereby exerting its therapeutic effects .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on Anticancer Properties : A study evaluated the effects of hydrazone derivatives on MCF-7 cells, noting significant inhibition of cell proliferation with IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of sulfonamide derivatives, revealing promising results against Gram-positive and Gram-negative bacteria.

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide?

The compound’s structure should be confirmed using a combination of NMR (¹H and ¹³C) , IR spectroscopy , and mass spectrometry . NMR identifies proton environments (e.g., methoxy and acetamide groups) and aromatic systems, while IR confirms functional groups like sulfonamide (S=O stretching ~1350–1150 cm⁻¹) and hydrazone (N–H bending ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .

Q. What are the standard synthetic routes for this compound, and how are intermediates purified?

A common approach involves condensation reactions between 4-methoxybenzaldehyde derivatives and hydrazine-containing precursors. For example:

- React 4-methoxybenzaldehyde with hydrazine to form the hydrazone intermediate.

- Sulfonylate the intermediate using chlorosulfonic acid, followed by coupling with 4-acetamidophenyl sulfonamide. Purification typically uses column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., methanol/water) to isolate high-purity products .

Q. How can researchers assess the compound’s preliminary pharmacological activity?

Use in vitro assays targeting inflammation or pain pathways. For example:

- Cyclooxygenase (COX-1/COX-2) inhibition assays to evaluate anti-inflammatory potential.

- Formalin-induced hypernociception models in rodents to test analgesic activity. Compare results to reference drugs like paracetamol or sulfonamide derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Modify substituents on the benzylidene hydrazine and sulfonamide moieties. For example:

- Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to enhance sulfonamide stability.

- Introduce heterocyclic rings (e.g., pyridine) to improve target binding. Validate changes using molecular docking against COX-2 or other inflammatory targets .

Q. What strategies resolve contradictions in reported pharmacological data for sulfonamide derivatives?

Discrepancies may arise from assay conditions (e.g., cell lines, dosage). Address this by:

Q. How can molecular docking guide target identification for this compound?

Use autodocking software (e.g., AutoDock Vina) with the following steps:

- Prepare the ligand (optimize geometry, assign charges).

- Select targets (e.g., COX-2, TNF-α) based on structural homology to known sulfonamide targets.

- Analyze binding poses and interaction energies (e.g., hydrogen bonds with Ser530 in COX-2) to prioritize experimental validation .

Q. What analytical methods are suitable for characterizing metabolic products?

Employ LC-MS/MS with the following workflow:

- Incubate the compound with hepatic microsomes to generate metabolites.

- Use reverse-phase chromatography (C18 column) and electrospray ionization (ESI) to detect phase I/II metabolites.

- Compare fragmentation patterns to reference libraries for structural elucidation .

Methodological Notes

- Data Interpretation : Cross-validate spectral data (NMR/IR) with computational tools like DFT calculations to resolve ambiguities in tautomeric forms (e.g., hydrazone vs. azo configurations) .

- Synthetic Challenges : Monitor reaction progress via TLC to prevent over-sulfonylation, which can lead to byproducts. Use anhydrous conditions for hydrazone formation to avoid hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.